
(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid is a complex organic compound that features an indole nucleus. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency.
化学反応の分析
Types of Reactions
(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while reduction of the oxo group can yield a secondary alcohol.
科学的研究の応用
(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains an indole nucleus.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H14N2O7 |
|---|---|
分子量 |
322.27 g/mol |
IUPAC名 |
(2S)-2-[[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O7/c17-10(15-9(12(20)21)5-11(18)19)6-14(23)7-3-1-2-4-8(7)16-13(14)22/h1-4,9,23H,5-6H2,(H,15,17)(H,16,22)(H,18,19)(H,20,21)/t9-,14?/m0/s1 |
InChIキー |
QMZGZQXNSUNJEY-CUVJYRNJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)N[C@@H](CC(=O)O)C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)NC(CC(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


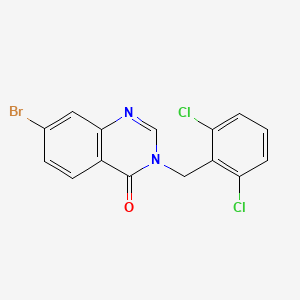
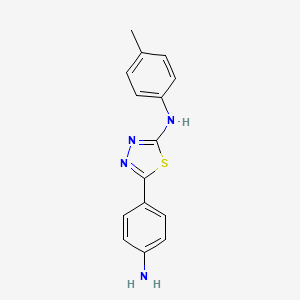
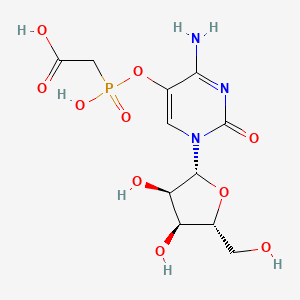
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)

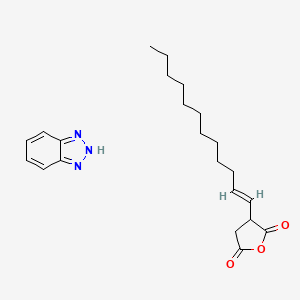
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
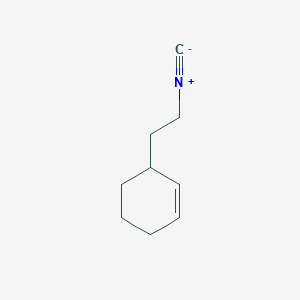
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
